molecular formula C10H9FO3 B2639666 3-(3-Fluoro-5-methoxyphenyl)prop-2-enoic acid CAS No. 628732-18-3

3-(3-Fluoro-5-methoxyphenyl)prop-2-enoic acid

Cat. No.: B2639666
CAS No.: 628732-18-3
M. Wt: 196.177
InChI Key: IMYBFKQCTCBNPY-NSCUHMNNSA-N
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Description

3-(3-Fluoro-5-methoxyphenyl)prop-2-enoic acid is a versatile chemical compound known for its unique properties and potential applications in various scientific research fields. This compound is characterized by the presence of a fluoro and methoxy group on a phenyl ring, which is connected to a prop-2-enoic acid moiety. It has gained significant attention in pharmaceutical studies for exploring potential drug candidates and in material science investigations for developing advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-5-methoxyphenyl)prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoro-5-methoxybenzaldehyde.

    Knoevenagel Condensation: The benzaldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine or pyridine. This reaction forms the corresponding cinnamic acid derivative.

    Purification: The product is then purified using recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the Knoevenagel condensation reaction under controlled temperature and pressure conditions.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Automated Purification: Employing automated purification techniques such as high-performance liquid chromatography (HPLC) for large-scale purification.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-5-methoxyphenyl)prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming the corresponding propanoic acid derivative.

    Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium fluoride (NaF) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 3-(3-Fluoro-5-methoxyphenyl)propanoic acid.

    Reduction: Formation of 3-(3-Fluoro-5-methoxyphenyl)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluoro-5-methoxyphenyl)prop-2-enoic acid has a wide range of scientific research applications, including:

    Pharmaceutical Studies: It is used in the development of potential drug candidates due to its unique chemical structure and biological activity.

    Material Science: The compound is investigated for its potential in developing advanced materials with specific properties.

    Biological Research: It is used in studies exploring its effects on various biological pathways and its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-5-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluoro and methoxy groups enhances its binding affinity to certain receptors, leading to modulation of biological activities. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Fluoro-5-methoxyphenyl)propanoic acid: A reduced form of the compound with similar structural features.

    3-(3-Fluoro-5-methoxyphenyl)acrylic acid: A compound with a similar phenyl ring substitution pattern but different functional groups.

    3-(3-Fluoro-5-methoxyphenyl)benzoic acid: A compound with a similar phenyl ring substitution pattern but a different carboxylic acid moiety.

Uniqueness

3-(3-Fluoro-5-methoxyphenyl)prop-2-enoic acid is unique due to its specific combination of fluoro and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(E)-3-(3-fluoro-5-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-14-9-5-7(2-3-10(12)13)4-8(11)6-9/h2-6H,1H3,(H,12,13)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYBFKQCTCBNPY-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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